An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS Number: 1057672-39-5)
An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS Number: 1057672-39-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromo-2-fluorophenyl)butanenitrile, a key intermediate in the synthesis of high-value pharmaceutical compounds. This document details its physicochemical properties, a validated synthetic route with a step-by-step protocol, purification methods, and in-depth characterization data including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, this guide discusses the compound's primary application in drug discovery, focusing on its role as a critical building block for the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. Safety considerations and a complete list of references are also provided to ensure a thorough understanding and safe handling of this important chemical entity.
Introduction: Strategic Importance in Medicinal Chemistry
4-(4-Bromo-2-fluorophenyl)butanenitrile has emerged as a molecule of significant interest within the pharmaceutical industry due to its integral role as a key intermediate in the synthesis of Talazoparib.[1] Talazoparib is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, a critical component of the DNA damage repair pathway in cells.[2] By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2]
The precise molecular architecture of 4-(4-bromo-2-fluorophenyl)butanenitrile, featuring a brominated and fluorinated phenyl ring attached to a butyronitrile chain, provides the necessary structural motifs for the elaboration into the complex polycyclic framework of Talazoparib. The bromo- and fluoro-substituents on the aromatic ring play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule within the PARP active site. The butyronitrile moiety serves as a versatile handle for subsequent chemical transformations to construct the core heterocyclic system of the drug.
Given its pivotal position in the synthetic route to a clinically significant anticancer agent, a thorough understanding of the synthesis, purification, and characterization of 4-(4-bromo-2-fluorophenyl)butanenitrile is paramount for researchers and process chemists in the field of drug development. This guide aims to provide a detailed and practical resource to facilitate the efficient and reliable production of this vital intermediate.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of 4-(4-bromo-2-fluorophenyl)butanenitrile is presented below.
| Property | Value |
| CAS Number | 1057672-39-5 |
| Molecular Formula | C₁₀H₉BrFN |
| Molecular Weight | 242.09 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil or low melting solid |
| Boiling Point | Predicted: >300 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
| ¹H NMR (Predicted) | See Section 5.1 |
| ¹³C NMR (Predicted) | See Section 5.2 |
| Mass Spec (EI) | M⁺ predicted at m/z 241/243 (Br isotopes) |
| IR Spectroscopy | Key peaks expected for C≡N, C-F, C-Br, Ar-H |
Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile
The most logical and efficient synthetic route to 4-(4-bromo-2-fluorophenyl)butanenitrile involves the alkylation of 2-(4-bromo-2-fluorophenyl)acetonitrile. This strategy leverages the acidity of the benzylic protons, which can be readily removed by a suitable base to generate a nucleophilic carbanion. Subsequent reaction with a two-carbon electrophile, such as a 2-haloethane derivative, installs the desired butyronitrile side chain.
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the preparation of 4-(4-bromo-2-fluorophenyl)butanenitrile.
Detailed Experimental Protocol
This protocol is based on established methods for the alkylation of phenylacetonitrile derivatives.[3]
Materials:
-
2-(4-Bromo-2-fluorophenyl)acetonitrile (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromo-2-chloroethane (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq). Carefully wash the sodium hydride with hexanes to remove the mineral oil, and then suspend it in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-(4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of the nitrile may result in a color change.
-
Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 4-(4-bromo-2-fluorophenyl)butanenitrile can be purified by flash column chromatography on silica gel.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the prepared column.
-
Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 4-(4-bromo-2-fluorophenyl)butanenitrile.
-
Characterization and Structure Elucidation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.45 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H)
-
7.20 (dd, J = 8.4, 7.6 Hz, 1H, Ar-H)
-
7.10 (ddd, J = 8.4, 1.6, 0.8 Hz, 1H, Ar-H)
-
3.05 (t, J = 7.2 Hz, 2H, -CH₂-Ar)
-
2.50 (t, J = 7.2 Hz, 2H, -CH₂-CN)
-
2.10 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-)
-
-
Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted phenyl ring, with splitting patterns consistent with their ortho, meta, and para relationships to the fluoro and bromo substituents. The aliphatic region should display three triplets and a quintet, characteristic of the butyronitrile chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
161.5 (d, ¹JCF = 248 Hz, C-F)
-
136.0 (d, ³JCF = 4 Hz, C-Ar)
-
132.5 (C-Ar)
-
128.0 (d, ²JCF = 9 Hz, C-Ar)
-
122.0 (d, ³JCF = 4 Hz, C-Br)
-
119.0 (C≡N)
-
116.5 (d, ²JCF = 24 Hz, C-Ar)
-
32.0 (-CH₂-Ar)
-
27.5 (-CH₂-CH₂-Ar)
-
16.5 (-CH₂-CN)
-
-
Interpretation: The spectrum will be characterized by the downfield signal for the carbon attached to fluorine, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show coupling to the fluorine atom. The nitrile carbon will appear around 119 ppm, and the three aliphatic carbons will be observed in the upfield region.
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI)
-
Expected Molecular Ion: A characteristic doublet for the molecular ion (M⁺) at m/z 241 and 243, with approximately equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways:
-
Loss of the bromine atom to give a fragment at m/z 162.
-
Benzylic cleavage to form the C₈H₅FN⁺ fragment.
-
Cleavage of the butyronitrile side chain.
-
Infrared (IR) Spectroscopy
-
Expected Characteristic Absorptions (cm⁻¹):
-
~2245 (sharp, medium): C≡N stretch of the nitrile group.[4]
-
~3050-3100 (weak): Aromatic C-H stretch.
-
~2850-2960 (medium): Aliphatic C-H stretch.
-
~1470-1600 (medium): Aromatic C=C stretching vibrations.
-
~1250 (strong): C-F stretch.
-
~600-700 (medium to strong): C-Br stretch.
-
Applications in Drug Discovery
The primary and most significant application of 4-(4-bromo-2-fluorophenyl)butanenitrile is its use as a key starting material in the multi-step synthesis of the PARP inhibitor Talazoparib (BMN-673) .[1][2] The synthesis of Talazoparib involves the elaboration of the butyronitrile chain and subsequent cyclization reactions to form the complex tetracyclic core of the drug molecule. The 4-bromo-2-fluorophenyl moiety is retained in the final structure and is crucial for the drug's potent inhibitory activity against PARP enzymes.
Safety and Handling
-
Nitrile Group: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.
-
Halogenated Aromatic: Halogenated aromatic compounds can be irritants and may have other long-term health effects.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
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